molecular formula C5H5BrClN3 B2432680 (5-Bromo-3-chloropyridin-2-yl)hydrazine CAS No. 1289076-45-4

(5-Bromo-3-chloropyridin-2-yl)hydrazine

Cat. No.: B2432680
CAS No.: 1289076-45-4
M. Wt: 222.47
InChI Key: IYGAESOPIUEMRW-UHFFFAOYSA-N
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Description

“(5-Bromo-3-chloropyridin-2-yl)hydrazine” is a chemical compound with the molecular formula C5H6BrN3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a synthesis method involves the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with bromine and chlorine atoms, and a hydrazine group . The empirical formula is C5H6BrN3 and the molecular weight is 188.03 .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are frequently used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Applications in Chemical Synthesis

(5-Bromo-3-chloropyridin-2-yl)hydrazine serves as a key intermediate in the synthesis of various heterocyclic compounds. It's utilized in the synthesis of new (pyrimido[4,5-e][1,3,4]thiadiazin-7-yl)hydrazine derivatives, where it acts as a bidentate nucleophile in cyclocondensation reactions. These derivatives have potential applications in diverse fields such as medicinal chemistry and material science (Azizian et al., 2010).

Role in Antimicrobial Studies

Research indicates the compound's relevance in antimicrobial studies. Specifically, it is involved in the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds that exhibit significant antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Bayrak et al., 2009).

Contribution to Material Science

The compound is instrumental in the field of material science, specifically in the formation of crystalline structures. For instance, the synthesis of 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine compound, based on a 3-amion-2-chloropyridine precursor, showcases its utility in understanding and creating new materials with specific crystal structures (Miao et al., 2014).

Involvement in Cancer Research

Notably, this compound is involved in cancer research. A novel hydrazone compound synthesized using this compound has shown promising results in cytotoxic effects against cancer cell lines, signifying its potential role in the development of new anticancer agents (Noma et al., 2020).

Role in Synthetic Chemistry

Its utility extends to synthetic chemistry where it's used to prepare various compounds with potential insecticidal and fungicidal properties. The multi-step synthesis processes involving this compound underscore its versatility and the breadth of its applications (Chen & Shi, 2008).

Future Directions

Pyrazoles, including “(5-Bromo-3-chloropyridin-2-yl)hydrazine”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They show excellent insecticidal activity by inducing precocious molting . Compounds containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold showed much higher insecticidal activity than tebufenozide, and exhibited considerable prospects for further optimization . This suggests that “this compound” and similar compounds may have potential future applications in pest control and other areas.

Properties

IUPAC Name

(5-bromo-3-chloropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGAESOPIUEMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (50 ml) was stirred at 100° C., a solution of 5-bromo-2,3-dichloropyridine (15.0 g) in ethanol (25 ml) was added therein dropwise over an hour and the mixture was stirred at the same temperature. After completion of the reaction, the reaction solution was cooled to room temperature, water (150 ml) was added and stirred at the room temperature. The precipitated solid was collected by filtration to give (5-bromo-3-chloropyridin-2-yl)hydrazine (14.78 g) as a white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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